molecular formula C12H9NO4 B373479 Methyl 4-nitro-1-naphthoate CAS No. 35616-00-3

Methyl 4-nitro-1-naphthoate

Cat. No. B373479
Key on ui cas rn: 35616-00-3
M. Wt: 231.2g/mol
InChI Key: SJASDMCQHWUAPP-UHFFFAOYSA-N
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Patent
US06992102B2

Procedure details

Compound 13B (92 mg, 0.398 mmol) and 10% Pd/C (10 mg) in MeOH (5 mL) was hydrogenated under a hydrogen balloon for 30 minutes. The mixture was filtered and the filtrate concentrated under reduced pressure to give the title compound (80 mg).
Quantity
92 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]([N+:15]([O-])=O)=[CH:7][CH:6]=1)=[O:4]>CO.[Pd]>[CH3:1][O:2][C:3]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]([NH2:15])=[CH:7][CH:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
92 mg
Type
reactant
Smiles
COC(=O)C1=CC=C(C2=CC=CC=C12)[N+](=O)[O-]
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
10 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=C(C2=CC=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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